molecular formula C74H114N20O17 B1142083 Myelin Basic Protein (87-99) CAS No. 118506-26-6

Myelin Basic Protein (87-99)

Cat. No. B1142083
CAS RN: 118506-26-6
M. Wt: 1555.82
InChI Key:
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Description

Synthesis Analysis

MBP87–99 and its altered peptide analogs have been synthesized using solid-phase peptide synthesis (SPPS), utilizing the Fmoc/tBu methodology combined with 2-chlorotrityl chloride resin (CLTR-Cl). These analogs, specifically with substitutions at positions 91 and/or 96, have shown therapeutic efficacy in EAE models, highlighting the importance of these residues in T-cell receptor (TCR) interactions and the immune response in MS (Emmanouil et al., 2018).

Molecular Structure Analysis

The molecular dynamics studies of MBP87–99 and its antagonists have provided insights into the interaction with the human leukocyte antigen HLA-DR2b. These studies suggest that alterations in the peptide structure, particularly at positions 91 and 96, can modulate its interaction with the TCR and MHC, potentially explaining the therapeutic effects of altered peptide ligands (APLs) in MS (Mantzourani et al., 2007).

Scientific Research Applications

  • Tselios et al. (2002) investigated cyclic analogues of the MBP 87-99 peptide, which are altered peptide ligands (APLs). They found that these analogues could inhibit EAE in Lewis rats, reduce inflammation in the spinal cord, and induce proliferation of human peripheral blood T-cells, suggesting potential for treating MS (Tselios et al., 2002).

  • Bielekova et al. (2000) conducted a phase II clinical trial with an APL derived from the MBP peptide (a.a. 83–99) for MS immunotherapy. They documented poor tolerance at the tested dose, but their study revealed the encephalitogenic potential of the MBP peptide in a subgroup of patients, indicating important considerations for specific immunotherapies (Bielekova et al., 2000).

  • Martin et al. (1991) studied the T cell response to MBP in MS patients and found that a peptide with the same core sequence, amino acids 89-99, was recognized in conjunction with different HLA-DR molecules. This response was linked to MS pathogenesis, suggesting implications in therapeutic strategies for the disease (Martin et al., 1991).

  • Fraser and Deber (1985) examined the proline-rich region of MBP, which includes a segment of the peptide 87-99. They suggested a role for this region in protein folding and maintenance of tertiary structure, which could be relevant to understanding myelin integrity and the development of MS (Fraser & Deber, 1985).

  • Sun et al. (1992) demonstrated that T cell lines specific for MBP 87-99 are encephalitogenic in Lewis rats, providing insights into the autoimmune response in EAE and potentially MS (Sun et al., 1992).

  • Carnegie (1971) discussed the encephalitogenic determinants of MBP from human brain, providing foundational knowledge of MBP's role in the central nervous system and its potential implications in MS (Carnegie, 1971).

Mechanism of Action

Target of Action

Myelin Basic Protein (MBP) (87-99) is an encephalitogenic peptide that primarily targets T cells in the central nervous system (CNS) . It induces basic protein-specific T cell proliferation . The primary role of these T cells is to mediate immune responses, and their proliferation can lead to an increase in immune activity within the CNS .

Mode of Action

MBP (87-99) interacts with its targets, the T cells, causing a Th1 polarization in peripheral blood mononuclear cells . This means that it promotes the differentiation of T cells into Th1 cells, a subset of T cells that play a crucial role in cellular immunity . This interaction and the resulting changes can have significant implications in conditions like multiple sclerosis (MS), where immune responses within the CNS are altered .

Biochemical Pathways

The interaction of MBP (87-99) with T cells affects the immune response pathways within the CNS . The peptide’s ability to induce T cell proliferation and Th1 polarization suggests that it can influence the balance of immune cells in the CNS, potentially exacerbating inflammatory responses . This can affect downstream effects such as the activation of other immune cells, production of cytokines, and ultimately, the integrity of the myelin sheath .

Result of Action

The action of MBP (87-99) leads to molecular and cellular effects that are primarily observed in the immune response within the CNS . By promoting T cell proliferation and Th1 polarization, it can enhance immune activity, potentially leading to increased inflammation and damage to the myelin sheath in conditions like MS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MBP (87-99). For instance, the presence of other immune cells, the state of the immune system, and the health status of the CNS can all impact how effectively MBP (87-99) can induce T cell proliferation and Th1 polarization . Additionally, factors such as pH and temperature can affect the stability of the peptide, potentially influencing its activity .

Safety and Hazards

When handling Myelin Basic Protein (87-99), it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and store the container tightly closed in a dry, cool and well-ventilated place .

Future Directions

While a direct role for Myelin Basic Protein (87-99) as a primary antigen in human MS is unclear, it is clear that MBP and its functions in myelin formation and long-term maintenance are linked to MS . Future research may focus on further understanding the role of this peptide in the pathogenesis of MS and exploring its potential as a therapeutic target .

properties

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZRUKIAIQNAZ-SAKFXWCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Myelin Basic Protein (87-99) interact with the immune system, and what are the downstream effects of modifying its structure?

A: Myelin Basic Protein (87-99) (MBP87–99) is an immunodominant peptide epitope, meaning it is a primary target for the immune system in the context of autoimmune diseases like multiple sclerosis (MS) [, ]. In MS, the body's immune system mistakenly attacks myelin, a fatty substance that insulates nerve fibers, leading to a range of neurological symptoms. MBP87–99, when presented by major histocompatibility complex (MHC) molecules, can activate T cells, specifically T helper 1 (Th1) cells, that drive the inflammatory response against myelin [].

Q2: How does cyclization of Myelin Basic Protein (87-99) analogues impact their efficacy in preventing experimental autoimmune encephalomyelitis (EAE)?

A: Research indicates that cyclizing Myelin Basic Protein (87-99) analogues, specifically those with substitutions at positions 91 and/or 96, can significantly enhance their ability to prevent experimental autoimmune encephalomyelitis (EAE) in Lewis rats []. EAE is an animal model used to study MS, as it mimics the autoimmune response and neurological damage observed in the human disease.

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